molecular formula C9H11NO3 B11719378 2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol

2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol

Cat. No.: B11719378
M. Wt: 181.19 g/mol
InChI Key: RFPWPUKIDFPPBL-UHFFFAOYSA-N
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Description

2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol is a chemical compound with the molecular formula C9H11NO3. It is also known by its IUPAC name, 5-methoxy-2-(2-nitrosoethyl)phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-nitrophenol with ethyl nitrite in the presence of a base to form the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenolic hydroxyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-hydroxyiminoethyl)-5-methoxyphenol

InChI

InChI=1S/C9H11NO3/c1-13-8-3-2-7(4-5-10-12)9(11)6-8/h2-3,5-6,11-12H,4H2,1H3

InChI Key

RFPWPUKIDFPPBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC=NO)O

Origin of Product

United States

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